3-METHANESULFONYL-1-(4-METHOXYBENZOYL)PYRROLIDINE
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Overview
Description
3-Methanesulfonyl-1-(4-methoxybenzoyl)pyrrolidine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyrrolidine ring substituted with a methanesulfonyl group and a 4-methoxybenzoyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-1-(4-methoxybenzoyl)pyrrolidine typically involves the reaction of pyrrolidine with methanesulfonyl chloride and 4-methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonyl-1-(4-methoxybenzoyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the 4-methoxybenzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
3-Methanesulfonyl-1-(4-methoxybenzoyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-1-(4-methoxybenzo yl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl and 4-methoxybenzoyl groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-Methanesulfonyl-4-(3-methoxybenzoyl)piperazine: This compound has a similar structure but features a piperazine ring instead of a pyrrolidine ring.
Tetrazolopyrrolidine-1,2,3-triazole derivatives: These compounds also contain a pyrrolidine ring and exhibit notable biological activity.
Uniqueness
3-Methanesulfonyl-1-(4-methoxybenzoyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methanesulfonyl group and a 4-methoxybenzoyl group makes it a versatile molecule for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(4-methoxyphenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-18-11-5-3-10(4-6-11)13(15)14-8-7-12(9-14)19(2,16)17/h3-6,12H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDCWYQZLMYLKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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